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Compound Name:
cyclopentylphenoxy)methyl)-

Cat. No.: B114823

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of the expected spectroscopic
data (NMR, IR, MS) for the compound Oxirane, ((2-cyclopentylphenoxy)methyl)-, with the
CAS number 28163-40-8 and molecular formula C14H1802.[1] Due to the limited availability of
direct experimental spectra for this specific molecule, this document presents predicted and
comparative data based on analogous compounds and established spectroscopic principles.
Detailed experimental protocols for acquiring such data are also provided, along with a
generalized workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the expected quantitative data for Oxirane, ((2-
cyclopentylphenoxy)methyl)-. These values are estimations derived from spectral data of
structurally related compounds containing cyclopentyl, phenoxy, and oxirane moieties.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~72-75 m 2H Ar-H
~6.8-7.0 m 2H Ar-H
~4.3 dd 1H O-CHz2-CH
~4.0 dd 1H O-CH2-CH
~35 m 1H Cyclopentyl-CH
~3.3 m 1H Oxirane-CH
~29 dd 1H Oxirane-CH:
~27 dd 1H Oxirane-CH:z
~15-21 m 8H Cyclopentyl-CHz

Table 2: Predicted 13C NMR Spectroscopic Data
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Chemical Shift (6, ppm) Assighment

~ 155 Ar-C-O

~ 135 Ar-C-Cyclopentyl
~ 128 Ar-CH

~ 125 Ar-CH

~121 Ar-CH

~112 Ar-CH

~70 O-CH:2

~ 50 Oxirane-CH

~ 45 Oxirane-CH:z

~ 40 Cyclopentyl-CH
~33 Cyclopentyl-CHz
~ 25 Cyclopentyl-CHz

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment
~ 3050 - 3000 Medium Aromatic C-H Stretch
~ 2960 - 2850 Strong Aliphatic C-H Stretch
~ 1600, 1500 Medium-Strong Aromatic C=C Bending
~ 1240 Strong Aryl Ether C-O Stretch
) Oxirane Ring Vibration
~ 950 - 850 Medium-Strong )
(Asymmetric Stretch)
) Oxirane Ring Vibration
~ 850 - 750 Medium

(Symmetric Stretch)

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity (%) Assignment

218 Moderate [M]* (Molecular lon)

175 High [M - C3HsO]*

149 Moderate [CoaHs02]*

121 High [CsHoO]*

91 Moderate [C7H7]* (Tropylium ion)

69 High [CsHo]* (Cyclopentyl cation)
43 High [CsH7]* or [C2H30]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized
protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve 10-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent
(e.g., CDCIs, Acetone-ds).

o For 3C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good
signal-to-noise ratio in a reasonable time.

o Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.

o Data Acquisition:
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[e]

Record *H and 3C NMR spectra on a 400 MHz or higher field spectrometer.

o

Acquire a standard *H spectrum using a single-pulse experiment.

[¢]

Acquire a broadband proton-decoupled 13C spectrum.

[¢]

If further structural elucidation is needed, 2D NMR experiments such as COSY (Correlated
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Film Method for Liquids):

o Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., KBr or
NacCl).

o Gently place a second salt plate on top of the first to create a thin, uniform film of the liquid
between the plates.

o Ensure there are no air bubbles trapped between the plates.

o Data Acquisition (FTIR):

[e]

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

o

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The data is typically collected over a range of 4000 to 400 cm~1.

o

A background spectrum of the clean, empty salt plates should be recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

e Sample Introduction:

o Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS) for volatile compounds. For direct insertion, a small amount

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

of the sample is placed in a capillary tube at the end of the probe.

e lonization (Electron lonization - EI):

o The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
This causes ionization and extensive fragmentation of the molecule. Electron ionization is
a hard ionization technique useful for structural elucidation.[2][3]

e Mass Analysis:

o The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight)
which separates them based on their mass-to-charge ratio (m/z).

o Detection:

o An electron multiplier or other detector records the abundance of each ion, generating the
mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.

Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of Oxirane, ((2-
cyclopentylphenoxy)methyl)-: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b114823#spectroscopic-data-nmr-ir-ms-
of-oxirane-2-cyclopentylphenoxy-methyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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